4-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
4-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxy-2,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S/c1-6-23-14(4)18(13(3)21-23)27(24,25)22-9-7-16(8-10-22)26-17-11-12(2)19-15(5)20-17/h11,16H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDXKIPGNLLGGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCC(CC2)OC3=NC(=NC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 315.39 g/mol. The structure includes a pyrimidine ring, a piperidine moiety, and a pyrazole sulfonamide group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. It has been shown to act as an antagonist at certain G-protein coupled receptors (GPCRs), which play crucial roles in various signaling pathways. The sulfonamide group is believed to enhance binding affinity and selectivity for these targets.
| Mechanism | Description |
|---|---|
| GPCR Antagonism | Inhibits receptor activation leading to reduced signaling |
| Enzyme Inhibition | Blocks specific enzymatic pathways involved in disease processes |
| Modulation of Ion Channels | Alters ion flow across membranes affecting cellular excitability |
Biological Activity and Efficacy
Research indicates that this compound exhibits significant biological activities including anti-inflammatory, analgesic, and anti-cancer properties. In vitro studies have demonstrated its efficacy in inhibiting cell proliferation in various cancer cell lines.
Case Studies
- Anti-Cancer Activity : A study conducted on human breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
- Anti-inflammatory Effects : In animal models of inflammation, administration of the compound significantly reduced markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
- Neurological Implications : Preliminary research indicates that the compound may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. It was observed to reduce amyloid-beta aggregation in neuronal cultures.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with a bioavailability rate exceeding 70%. It is metabolized primarily through hepatic pathways involving cytochrome P450 enzymes and exhibits a half-life conducive for therapeutic use.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | >70% |
| Half-life | 6 hours |
| Metabolism | Hepatic (CYP450) |
| Elimination Route | Renal and Fecal |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs from Molecules (2014) share key features, such as piperidine cores, sulfonyl/urea linkages, and aromatic substituents. Below is a systematic comparison based on substituent effects, synthetic yields, and spectral data:
Key Observations:
Substituent Effects on Yield: Electron-withdrawing groups (e.g., trifluoromethyl in 8a) correlate with moderate yields (~64%), while bulky or polar groups (e.g., chloroethyl in 14b) reduce yields to ~35% .
Spectral Signatures :
- The pyrimidine core in the target compound is expected to show deshielded aromatic protons (δ 6.5–8.0 ppm), similar to pyrimidine derivatives in other studies. The pyrazole’s methyl and ethyl groups would resonate at δ 1.2–3.5 ppm, akin to alkyl signals in 8a and 14b .
Functional Group Impact: Sulfonyl vs. Urea Linkages: Sulfonyl groups (e.g., in 14d) enhance stability and electron-withdrawing effects, whereas urea moieties (e.g., 14a) introduce hydrogen-bonding capacity, which may influence target binding . Heterocyclic vs.
Synthetic Methodology :
- The target compound’s synthesis likely parallels the Molecules (2014) protocol: sulfonylation of a piperidine intermediate under basic conditions (e.g., NaH in N2 atmosphere), followed by coupling to a pyrimidine derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
